![molecular formula C16H13ClO4S B219229 Recilisib CAS No. 334969-03-8](/img/structure/B219229.png)
Recilisib
Übersicht
Beschreibung
Recilisib, also known as ON 01210 or EX-RAD, is a radioprotectant . It activates the activity of AKT and PI3K in cells . It has been studied as a prophylactic (use prior to radiation exposure) and therapeutic (after exposure to radiation) drug .
Molecular Structure Analysis
Recilisib has a molecular weight of 336.79 and its molecular formula is C16H13ClO4S . The CAS number for Recilisib is 334969-03-8 .Physical And Chemical Properties Analysis
Recilisib has a molecular weight of 336.79 and its molecular formula is C16H13ClO4S . It is insoluble in water and ethanol, but soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Angell, E., Bryman, A., Ashcroft, R., & Dixon-Woods, M. (2008) . This paper focuses on the performance of NHS research ethics committees (RECs) and their involvement with scientific issues in research ethics applications. The study highlights that RECs frequently consider scientific issues, which often inform their decisions about approval of applications. It suggests that current peer review processes might be insufficient for RECs to assess the scientific quality of applications they review. This context could be relevant in understanding the broader framework of research ethics in drug development, including Recilisib (Angell, Bryman, Ashcroft, & Dixon-Woods, 2008).
Drews, J. (2000) . This paper provides a historical perspective on drug discovery, emphasizing the roles of chemistry, pharmacology, and molecular biology. It discusses the impact of genomic sciences on drug discovery, including recombinant proteins and monoclonal antibodies, which might be relevant for understanding the research landscape around compounds like Recilisib (Drews, 2000).
Spagnolo, A., Minacori, R., & Daloiso, V. (2013) . This paper discusses the role of Research Ethics Committees (RECs) in clinical trials, especially in the context of emerging fields like nanotechnologies. It emphasizes the need for RECs to assess risks in terms of probability, magnitude, and duration, particularly in areas characterized by unknowns and uncertainties, such as particle toxicity and interaction with the human body. Understanding this regulatory and ethical framework could be crucial for the development and testing of drugs like Recilisib (Spagnolo, Minacori, & Daloiso, 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(E)-2-[(4-chlorophenyl)methylsulfonyl]ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4S/c17-15-7-3-13(4-8-15)11-22(20,21)10-9-12-1-5-14(6-2-12)16(18)19/h1-10H,11H2,(H,18,19)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEKQQJUNVQLDZ-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CS(=O)(=O)/C=C/C2=CC=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Recilisib | |
CAS RN |
334969-03-8 | |
Record name | Recilisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334969038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RECILISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5V4K11SYV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.